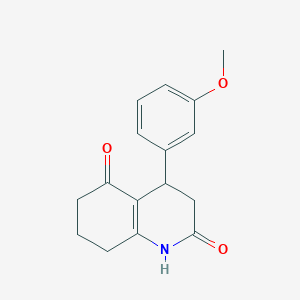![molecular formula C20H28N2O B4434767 N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide
説明
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide, also known as Bicuculline, is a potent competitive antagonist of GABA-A receptors. It is a bicyclic compound that was first isolated from the seeds of Dicentra cucullaria, a plant commonly known as Dutchman's breeches. Bicuculline has been widely used in scientific research to investigate the role of GABA-A receptors in the central nervous system.
作用機序
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide is a competitive antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of GABA-A receptors leads to the influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces neuronal excitability. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, it blocks the binding of GABA, thereby preventing the inhibitory effects of GABA on neuronal excitability.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several biochemical and physiological effects. In vitro studies have shown that N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide increases neuronal excitability and enhances synaptic transmission by blocking the inhibitory effects of GABA on GABA-A receptors. In vivo studies have shown that N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide induces seizures and convulsions by increasing neuronal excitability in the brain. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has also been shown to increase anxiety-like behavior in animal models.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of GABA-A receptors, which makes it a useful tool for studying the role of GABA-A receptors in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has several limitations for lab experiments. It is a toxic compound that can induce seizures and convulsions, which makes it difficult to work with in vivo studies. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide also has a short half-life, which limits its usefulness for long-term studies.
将来の方向性
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide. One direction is to investigate the role of GABA-A receptors in the development and progression of neurological disorders, such as epilepsy and anxiety. Another direction is to develop more selective GABA-A receptor antagonists that can target specific subtypes of GABA-A receptors. This could lead to the development of novel therapeutics for neurological disorders. Finally, there is a need to investigate the potential side effects of GABA-A receptor antagonists, such as N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide, on other physiological systems, such as the cardiovascular system.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has been widely used in scientific research to investigate the role of GABA-A receptors in the central nervous system. It has been used to study the effects of GABA-A receptor antagonists on neuronal excitability, synaptic transmission, and plasticity. N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide has also been used to investigate the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and addiction.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-19-13-16-6-9-18(19)12-16)17-7-4-15(5-8-17)14-22-10-2-1-3-11-22/h4-5,7-8,16,18-19H,1-3,6,9-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKXUHMCCLEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![tert-butyl 3-[(cyclopropylamino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4434695.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)


![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)
![4-(ethylthio)-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434801.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-methyl-1H-benzimidazole](/img/structure/B4434808.png)
![N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4434815.png)
![4-amino-2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4434821.png)